molecular formula C20H20BrNO3 B2968526 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 844449-44-1

3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2968526
CAS No.: 844449-44-1
M. Wt: 402.288
InChI Key: XRIGGVSAUXEEKO-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran moiety with a ketone group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the introduction of the various substituents. The exact methods would depend on the specific reactivity and compatibility of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with a bromophenyl group at the 3-position, a diethylaminomethyl group at the 8-position, and a hydroxy group at the 7-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amine groups could enhance its solubility in polar solvents .

Scientific Research Applications

Catalyst in Organic Synthesis

The compound 3-(4-bromophenyl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one and its derivatives can serve as intermediates in organic synthesis, particularly in one-pot reactions. An example is the efficient synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives via Mannich type reactions. These reactions are facilitated by catalysts such as Bi(NO3)3·5H2O, leading to the formation of biscoumarin derivatives as well (Zahiri & Mokhtary, 2015).

Novel Synthesis Techniques

Novel methods for synthesizing derivatives of this compound have been developed using biogenic ZnO nanoparticles. These techniques offer new pathways for creating heterocyclic compounds characterized by detailed spectroscopic analysis. Such advancements in synthetic methodologies can enhance the understanding of compound properties and open up new applications in chemical research (Kumar et al., 2022).

Green Chemistry Approaches

In the pursuit of more sustainable and environmentally friendly chemical processes, green chemistry approaches have been employed in the synthesis of this compound derivatives. An example is the metal- and solvent-free synthesis of 3-Se/S-4H-chromen-4-ones, showcasing a greener protocol that emphasizes the use of less hazardous substances and aims to reduce environmental impact (Rafique et al., 2017).

Structural and Physico-Chemical Analysis

The compound and its derivatives have been subjects of structural and physico-chemical analyses, such as X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular configuration, stability, and reactivity of these compounds, which are crucial for their application in various scientific research fields (Elenkova et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

3-(4-bromophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-3-22(4-2)11-16-18(23)10-9-15-19(24)17(12-25-20(15)16)13-5-7-14(21)8-6-13/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIGGVSAUXEEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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